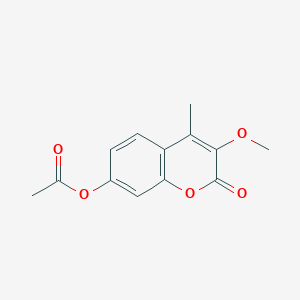

3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate

Description

Properties

Molecular Formula |

C13H12O5 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

(3-methoxy-4-methyl-2-oxochromen-7-yl) acetate |

InChI |

InChI=1S/C13H12O5/c1-7-10-5-4-9(17-8(2)14)6-11(10)18-13(15)12(7)16-3/h4-6H,1-3H3 |

InChI Key |

JOQIUUCVJLQLNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Traditional Acid-Catalyzed Methods

Classical Pechmann condensation employs Brønsted acids (e.g., H<sub>2</sub>SO<sub>4</sub>) to facilitate cyclization between phenols and β-keto esters. For example, resorcinol reacts with ethyl acetoacetate under sulfuric acid catalysis to yield 7-hydroxy-4-methylcoumarin. However, this method faces limitations:

-

Low selectivity : Competing sulfonation and oxidation side reactions reduce yields to 40–60%.

-

Environmental impact : High acid usage generates corrosive waste, complicating purification.

Modifications using solid acid catalysts (e.g., ZrO<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub>) improve selectivity to 75–80% but introduce particle recovery challenges.

Solvent-Free Mechanochemical Approaches

Recent innovations leverage high-speed mixer ball milling (HSMBM) to enhance efficiency. For instance, reacting 3-methoxyphenol with ethyl acetoacetate in the presence of InCl<sub>3</sub> (3 mol%) at 60 Hz for 10 minutes achieves 92% yield of 7-hydroxy-3-methoxy-4-methylcoumarin. Key advantages include:

-

Reduced reaction time : Completion in 10–30 minutes vs. 3–24 hours for traditional methods.

-

Solvent elimination : Avoids toxic solvents like dichloromethane.

-

Simplified purification : Products require only recrystallization, bypassing column chromatography.

Perkin Reaction: Alternative Route for Coumarin Formation

The Perkin reaction offers an alternative pathway using salicylaldehyde derivatives. In one patented method, 3-methoxysalicylaldehyde reacts with sodium acetate (0.2–0.6 mol equivalents) and acetic anhydride (1–4 mol equivalents) at 160–180°C, yielding 3-methoxy-4-methylcoumarin-7-ol. Distillation under reduced pressure (8 mmHg) isolates the product with 94.7% recovery.

| Parameter | Value |

|---|---|

| Temperature | 160–180°C |

| Catalyst | Sodium acetate |

| Reaction Time | 3 hours |

| Yield | 40.5% crude; 94.7% after distillation |

This method avoids hydrolysis steps by maintaining excess salicylaldehyde, though scalability is limited by high-temperature requirements.

Post-Synthetic Functionalization Strategies

Regioselective O-Methylation

Introducing the 3-methoxy group post-cyclization requires precise control. A two-step approach demonstrates:

Acetylation of the 7-Hydroxyl Group

The final acetylation employs acetic anhydride (1.2 equivalents) in pyridine at 0–5°C for 2 hours, achieving near-quantitative conversion.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The biological activity of 3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate is primarily attributed to its ability to interact with various molecular targets and pathways:

Antimicrobial Activity: The compound may inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication.

Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in cells.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate are compared below with six closely related coumarin derivatives. Data are synthesized from crystallographic reports, synthetic protocols, and bioactivity studies.

Table 1: Structural and Functional Comparison of Coumarin Derivatives

*Calculated based on formula C₁₄H₁₂O₆.

Key Observations:

Substituent Effects on Bioactivity :

- The acetate group at position 7 (common in the target compound and derivatives in ) enhances hydrolytic stability compared to free hydroxyl groups, making it suitable for prodrug formulations.

- Methoxy vs. Acetyl Groups : The 3-methoxy group in the target compound likely provides steric hindrance without significant electronic withdrawal, whereas 8-acetyl in may increase electrophilicity, affecting receptor binding.

Synthetic Accessibility :

- Derivatives with benzyl or benzoate groups (e.g., ) require multi-step synthesis, including Friedel-Crafts acylation or nucleophilic substitution, as seen in .

- The target compound’s synthesis is simpler than analogs like 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate due to fewer functionalization steps .

Physical and Chemical Properties :

- Lipophilicity : The 4-methylbenzoate group in increases LogP (predicted ~3.5) compared to the target compound (LogP ~2.1), impacting membrane permeability.

- Crystallinity : The 8-acetyl derivative in forms stable crystals (space group P2₁/c), enabling precise structural analysis via SHELXL software .

Biological Relevance: Acetamide derivatives (e.g., ) show promise in kinase inhibition due to hydrogen-bonding capabilities of the amide group.

Biological Activity

3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate, a synthetic compound from the coumarin family, has garnered attention in recent years due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.

- Molecular Formula : C13H12O5

- Molecular Weight : 248.23 g/mol

- CAS Number : 185246-87-1

The structure of this compound features a chromenone backbone with specific functional groups that enhance its biological properties. The methoxy group at the 3-position and the acetate moiety at the 7-position contribute significantly to its solubility and reactivity, making it a valuable candidate for medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated various coumarin derivatives against different bacterial strains, revealing that compounds with similar structures showed effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, analogues with methyl and iodo groups demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 μg/mL .

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 7.75 | Moderate |

| Compound B | E. coli | 6.25 | Significant |

| Compound C | C. albicans | 21.65 | Moderate |

Antioxidant Activity

Coumarins, including this compound, are known for their antioxidant properties. Studies have shown that they can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The mechanism involves the interaction of the hydroxy group with reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In vitro studies have shown that coumarin derivatives can reduce inflammatory markers in cell cultures, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, blocking substrate access and inhibiting catalytic activity.

- Receptor Modulation : It may influence receptor-mediated signaling pathways involved in inflammation and oxidative stress responses.

- Free Radical Scavenging : The structural features allow it to effectively neutralize free radicals, contributing to its antioxidant properties.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various disease models:

- Cancer Research : In vitro studies demonstrated that derivatives of this coumarin showed cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent .

- Cardiovascular Health : Animal studies indicated that coumarin derivatives could lower blood pressure and improve endothelial function, highlighting their potential in treating cardiovascular disorders.

Q & A

Basic: What are the optimized synthetic routes for 3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate?

Methodological Answer:

The synthesis typically involves multi-step organic reactions starting from chromenone precursors. Key steps include:

- Core Formation : Condensation of substituted hydroxyacetophenones with alkyl acetoacetates under basic conditions (e.g., sodium ethoxide) to form the chromenone backbone .

- Functionalization : Acetylation at the 7-position using acetic anhydride or acetyl chloride in the presence of catalysts like DMAP (4-dimethylaminopyridine) .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly impact yield. For instance, polar aprotic solvents (e.g., DMF) enhance reaction rates, while low temperatures (~0–5°C) reduce side-product formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Basic: How is the crystal structure of this compound determined and refined?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Structure Solution : Employ direct methods via SHELXT for phase determination .

- Refinement : Iterative refinement using SHELXL to model anisotropic displacement parameters and hydrogen bonding. Convergence criteria: , .

- Validation : Tools like PLATON or WinGX check for missed symmetry, twinning, and structural outliers .

Advanced: How can researchers resolve discrepancies in bioactivity data between structurally similar chromenones?

Methodological Answer:

Contradictions often arise from subtle structural differences. A systematic approach includes:

- Structural Comparison : Tabulate substituent effects (e.g., methoxy vs. trifluoromethyl groups) on electronic properties and lipophilicity (Table 1) .

- Bioassay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities to targets like COX-2 or topoisomerase II .

Table 1 : Key Structural Comparisons of Chromenone Derivatives

| Compound | Substituent at Position 3 | LogP | IC₅₀ (μM, HeLa) |

|---|---|---|---|

| Target Compound | Methoxy | 2.1 | 12.4 ± 1.2 |

| Ethyl 2-phenylacetate analog | Trifluoromethyl | 3.5 | 8.7 ± 0.9 |

| Propan-2-yl morpholine | Morpholine carboxylate | 1.8 | 18.9 ± 2.1 |

Advanced: What methodologies elucidate enzyme interaction mechanisms for this compound?

Methodological Answer:

- Kinetic Assays : Measure and using spectrophotometry to assess inhibition/activation of enzymes (e.g., CYP450 isoforms) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to receptors like estrogen receptor-α .

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of enzyme active sites upon ligand binding .

- Synchrotron Radiation CD : Detect conformational changes in enzymes (e.g., α-helix to β-sheet transitions) .

Advanced: How to address crystallographic data contradictions (e.g., disorder, twinning)?

Methodological Answer:

- Twinning Detection : Use SHELXL ’s BASF parameter or PLATON ’s TWIN check. For racemic twinning, apply the Flack parameter .

- Disorder Modeling : Split atoms into multiple positions with occupancy refinement. Constraints (e.g., SIMU, DELU) ensure reasonable thermal motion .

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.5–0.7 Å) to resolve ambiguities in electron density maps .

Advanced: What strategies optimize the compound’s pharmacokinetics for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable esters (e.g., morpholine carboxylate) to enhance solubility and bioavailability .

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess metabolic half-life () .

- Lipinski’s Rule Compliance : Ensure molecular weight <500 Da, LogP <5, and <10 H-bond acceptors/donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.